molecular formula C19H19N5O2 B4024825 6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4024825
M. Wt: 349.4 g/mol
InChI Key: FXMWMYOYDVHBOK-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic carboxamide featuring a fused heterocyclic core with imino, oxo, and prop-2-enyl substituents. The compound’s structural determination likely relies on X-ray crystallography or advanced NMR techniques, as inferred from the widespread use of programs like SHELX and WinGX for small-molecule refinement .

Properties

IUPAC Name

6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-4-8-21-18(25)13-10-14-17(23(9-5-2)16(13)20)22-15-7-6-12(3)11-24(15)19(14)26/h4-7,10-11,20H,1-2,8-9H2,3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWMYOYDVHBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC=C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core triazatricyclo structure. The synthesis may involve steps such as alkylation, cyclization, and functional group transformations under controlled conditions. Reagents such as alkyl halides, bases, and catalysts are often used in these reactions .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis would be a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacopeial Standards

lists cephalosporin derivatives, such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , which share a bicyclic core but differ in substituents and functional groups. Unlike the target compound, these pharmacopeial standards prioritize β-lactam rings for antibacterial activity, whereas the tricyclic scaffold of the queried compound may favor kinase or protease inhibition due to its extended π-conjugation and steric bulk .

Marine Actinomycete-Derived Alkaloids

Compounds like salternamide E () exhibit nitrogen-rich heterocycles but lack the tricyclic framework. Marine-derived alkaloids often prioritize halogenation or polyketide extensions for bioactivity, contrasting with the target compound’s reliance on allyl groups and carboxamide motifs for solubility and target binding .

Plant-Derived Phenylpropenoids

highlights phenylpropenoids from Populus buds, such as caffeoyl glycerides. These lack nitrogen atoms but share prop-2-enyl (allyl) substituents. The absence of a triazatricyclic system in phenylpropenoids limits their applicability in structured binding pockets but enhances antioxidant properties via phenolic hydroxyl groups .

Physicochemical and Computational Comparisons

Molecular Descriptors and QSAR

Per , van der Waals descriptors and electronic parameters (e.g., HOMO-LUMO gaps) differentiate the target compound from simpler analogues. Its fused rings increase topological complexity (higher Zagreb index), while the allyl groups enhance hydrophobicity (logP ~2.8) compared to polar cephalosporins (logP ~0.5) .

Chromatographic Behavior

demonstrates that intramolecular hydrogen bonding (HB) in flavonoids reduces retention times (log k’). The target compound’s imino and oxo groups may form similar HB networks, but its rigid tricyclic core could reduce conformational flexibility, leading to higher retention in reversed-phase HPLC compared to flexible marine alkaloids .

Data Tables

Table 1. Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Bioactivity Focus
Target Compound Tricyclic N/O-heterocycle Imino, oxo, prop-2-enyl, carboxamide Enzyme inhibition
Cephalosporin () Bicyclic β-lactam Tetrazole, thiadiazole, carboxylic acid Antibacterial
Salternamide E () Bicyclic alkaloid Amide, hydroxyl, methyl Anticancer
Populus phenylpropenoids () Linear glycerides Allyl, caffeoyl, hydroxyl Antioxidant, anti-inflammatory

Table 2. Computational Parameters

Parameter Target Compound Cephalosporin Salternamide E
Molecular Weight (g/mol) ~450 ~485 ~350
logP (Predicted) 2.8 0.5 1.2
H-Bond Donors 2 3 1
Topological Polar Surface Area (Ų) 110 180 85

Research Implications and Gaps

While crystallographic tools (e.g., SHELXL, SIR97) enable precise structural determination of the target compound , its bioactivity profile remains uncharacterized in the provided evidence. Further in vivo studies are needed to validate these hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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